molecular formula C21H23N3O3S B14121098 2-(4-ethoxyphenyl)-N-(5-(4-(ethylthio)benzyl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 1171599-19-1

2-(4-ethoxyphenyl)-N-(5-(4-(ethylthio)benzyl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No.: B14121098
CAS No.: 1171599-19-1
M. Wt: 397.5 g/mol
InChI Key: QAPWWJPPRVSORE-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-N-(5-(4-(ethylthio)benzyl)-1,3,4-oxadiazol-2-yl)acetamide is an organic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom. The compound also features ethoxyphenyl and ethylthio benzyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-N-(5-(4-(ethylthio)benzyl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multiple steps. One common method starts with the preparation of 4-ethoxyphenylacetic acid, which is then converted into the corresponding acyl chloride. This intermediate is reacted with hydrazine hydrate to form the hydrazide. The hydrazide is then cyclized with carbon disulfide and potassium hydroxide to form the oxadiazole ring. Finally, the oxadiazole intermediate is reacted with 4-(ethylthio)benzyl chloride to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenyl)-N-(5-(4-(ethylthio)benzyl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The ethoxy and ethylthio groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(4-ethoxyphenyl)-N-(5-(4-(ethylthio)benzyl)-1,3,4-oxadiazol-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-N-(5-(4-(ethylthio)benzyl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The ethylthio group may also play a role in enhancing the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-ethoxyphenylacetic acid: A precursor in the synthesis of the target compound.

    4-(ethylthio)benzyl chloride: Another precursor used in the synthesis.

    Other oxadiazole derivatives: Compounds with similar structures but different substituents.

Uniqueness

2-(4-ethoxyphenyl)-N-(5-(4-(ethylthio)benzyl)-1,3,4-oxadiazol-2-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

1171599-19-1

Molecular Formula

C21H23N3O3S

Molecular Weight

397.5 g/mol

IUPAC Name

2-(4-ethoxyphenyl)-N-[5-[(4-ethylsulfanylphenyl)methyl]-1,3,4-oxadiazol-2-yl]acetamide

InChI

InChI=1S/C21H23N3O3S/c1-3-26-17-9-5-15(6-10-17)13-19(25)22-21-24-23-20(27-21)14-16-7-11-18(12-8-16)28-4-2/h5-12H,3-4,13-14H2,1-2H3,(H,22,24,25)

InChI Key

QAPWWJPPRVSORE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)CC3=CC=C(C=C3)SCC

Origin of Product

United States

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